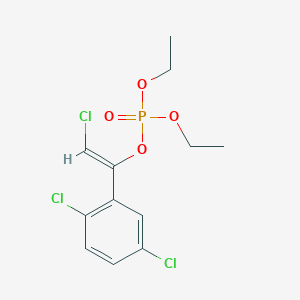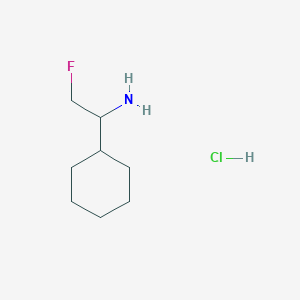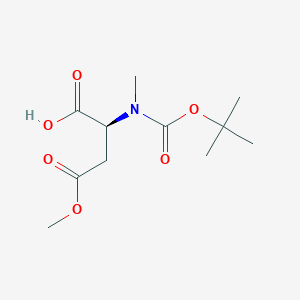
(Z)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine atoms and a phosphoryloxy-ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dichlorobenzene, which is commercially available.
Formation of the Ethenyl Group:
Chlorination: The ethenyl group is then chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the chlorinated ethenyl group using diethyl phosphite (C4H11O3P) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form alkanes.
Hydrolysis: The phosphoryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (CH4N2S) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of phosphonic acids.
Scientific Research Applications
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene involves its interaction with specific molecular targets. The phosphoryloxy group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substituents on the benzene ring.
1,4-Dichloro-2-ethenylbenzene: Lacks the phosphoryloxy group but has a similar ethenyl substitution.
1,4-Dichloro-2-phosphoryloxybenzene: Contains the phosphoryloxy group but lacks the ethenyl substitution.
Uniqueness
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is unique due to the combination of its chlorine, ethenyl, and phosphoryloxy substituents. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71363-60-5 |
|---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI Key |
SRZOWOUWGAIUTI-WQLSENKSSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B12283891.png)
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)


![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B12283911.png)
![4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)


![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)

